molecular formula C21H42N2 B12680266 N,N'-Bis(1,3-dimethylbutylidene)trimethylhexane-1,6-diamine CAS No. 93941-66-3

N,N'-Bis(1,3-dimethylbutylidene)trimethylhexane-1,6-diamine

Cat. No.: B12680266
CAS No.: 93941-66-3
M. Wt: 322.6 g/mol
InChI Key: WVVOGNJVSKXHPN-UHFFFAOYSA-N
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Description

N,N'-Bis(1,3-dimethylbutylidene)trimethylhexane-1,6-diamine is a chemical compound with the CAS Registry Number 93941-66-3 and the European Community Number 300-515-3 . Its molecular formula is C21H42N2, and it has a molecular weight of 322.58 g/mol . This compound is characterized by a density of approximately 0.854 g/cm³ and a high boiling point of around 407.1°C at 760 mmHg, indicating potential stability at elevated temperatures . The flash point is calculated to be about 192.5°C . Researchers can identify the compound using the provided SMILES notation (C(C(=NC(C(CCCCN=C(CC(C)C)C)C)(C)C)C)C(C)C) and InChIKey (WVVOGNJVSKXHPN-UHFFFAOYSA-N) . As a diamine derivative, this substance serves as a specialized building block in organic synthesis and materials science research. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

93941-66-3

Molecular Formula

C21H42N2

Molecular Weight

322.6 g/mol

IUPAC Name

N-[5,6-dimethyl-6-(4-methylpentan-2-ylideneamino)heptyl]-4-methylpentan-2-imine

InChI

InChI=1S/C21H42N2/c1-16(2)14-19(6)22-13-11-10-12-18(5)21(8,9)23-20(7)15-17(3)4/h16-18H,10-15H2,1-9H3

InChI Key

WVVOGNJVSKXHPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=NCCCCC(C)C(C)(C)N=C(C)CC(C)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of N,N'-Bis(1,3-dimethylbutylidene)trimethylhexane-1,6-diamine typically involves a condensation reaction between a diamine precursor and aldehyde or ketone derivatives bearing 1,3-dimethylbutylidene groups. This reaction forms imine (Schiff base) linkages at the nitrogen atoms of the diamine.

  • Starting Materials : Trimethylhexane-1,6-diamine (or structurally related diamines) and 1,3-dimethylbutanal or equivalent ketone derivatives.
  • Reaction Conditions : The condensation is usually carried out in anhydrous solvents such as ethanol or methanol to facilitate the removal of water formed during the reaction.
  • Catalysts : Acid catalysts (e.g., acetic acid) may be employed to accelerate the imine formation.
  • Temperature and Pressure : Mild heating (typically 50–80°C) under atmospheric pressure is common to drive the reaction to completion.

This method aligns with the general synthetic principles for bis-imine compounds, where the diamine reacts with two equivalents of the aldehyde/ketone to yield the bis-substituted product.

Specific Synthetic Example

While direct literature detailing the exact preparation of this compound is limited, analogous compounds such as 1,2-ethanediamine N,N'-bis(1,3-dimethylbutylidene) derivatives have been synthesized by:

  • Reacting 1,2-ethanediamine with 1,3-dimethylbutanal in ethanol solvent.
  • Stirring the mixture under reflux conditions for several hours.
  • Monitoring the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.
  • Isolating the product by solvent evaporation and purification via recrystallization or chromatography.

This approach is adaptable to trimethylhexane-1,6-diamine substrates, with adjustments in reaction time and temperature to optimize yield and purity.

Reaction Scheme (Conceptual)

$$
\text{Trimethylhexane-1,6-diamine} + 2 \times \text{1,3-dimethylbutanal} \xrightarrow[\text{solvent}]{\text{acid catalyst, heat}} \text{this compound} + 2 \text{H}_2\text{O}
$$

Analytical Characterization

  • NMR Spectroscopy : Confirms the formation of imine bonds by the disappearance of aldehyde proton signals and appearance of characteristic imine proton signals.
  • Mass Spectrometry : Confirms molecular weight consistent with C21H42N2.
  • Infrared Spectroscopy (IR) : Shows characteristic C=N stretching vibrations around 1640–1690 cm⁻¹.
  • Elemental Analysis : Matches theoretical values for carbon, hydrogen, and nitrogen content.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Notes
Solvent Ethanol or Methanol Anhydrous preferred
Catalyst Acetic acid or other mild acid Facilitates imine formation
Temperature 50–80°C Reflux conditions
Reaction Time 4–12 hours Monitored by TLC or NMR
Molar Ratio (Diamine:Aldehyde) 1:2 Stoichiometric for bis-substitution
Purification Recrystallization or chromatography To obtain pure bis-imine product

Chemical Reactions Analysis

N,N’-Bis(1,3-dimethylbutylidene)trimethylhexane-1,6-diamine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen, oxygen, and various catalysts. The major products formed depend on the type of reaction and the conditions employed.

Scientific Research Applications

N,N’-Bis(1,3-dimethylbutylidene)trimethylhexane-1,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-Bis(1,3-dimethylbutylidene)trimethylhexane-1,6-diamine involves its interaction with molecular targets through its imine groups. These interactions can lead to the formation of stable complexes with various substrates, influencing biochemical pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and analogous diamines:

Compound Name CAS Number Molecular Formula Substituents Functional Groups
N,N'-Bis(1,3-dimethylbutylidene)trimethylhexane-1,6-diamine 93941-66-3 C₂₀H₃₈N₂ 1,3-Dimethylbutylidene (aliphatic) Imine (Schiff base)
N,N′-Dicinnamylidene-1,6-hexanediamine 52623-54-8 C₂₄H₂₈N₂ Cinnamylidene (aromatic) Imine (Schiff base)
N,N,N',N'-Tetramethylhexane-1,6-diamine 111-18-2 C₁₀H₂₆N₂ Tetramethyl Saturated amine
N,N'-Dipropylhexane-1,6-diamine 6994-82-7 C₁₂H₂₈N₂ n-Propyl Saturated amine
N,N'-Dibutylhexane-1,6-diamine 4835-11-4 C₁₄H₃₂N₂ n-Butyl Saturated amine
Key Observations:
  • Substituent Type : The target compound and N,N′-Dicinnamylidene-1,6-hexanediamine (CAS: 52623-54-8) both feature imine bonds but differ in substituent sterics and electronics. The former uses aliphatic 1,3-dimethylbutylidene groups, while the latter employs aromatic cinnamylidene moieties .
  • Reactivity : Schiff base compounds (imines) are more reactive toward hydrolysis and nucleophilic attack compared to saturated amines like N,N,N',N'-Tetramethylhexane-1,6-diamine (CAS: 111-18-2), which lack electron-withdrawing groups .
  • Molecular Weight : The target compound (C₂₀H₃₈N₂, MW: ~294.5 g/mol) is heavier than saturated analogs (e.g., tetramethyl derivative: 174.33 g/mol) due to its branched substituents .
Key Observations:
  • Catalytic Uses : Saturated diamines like N,N,N',N'-Tetramethylhexane-1,6-diamine are widely used as catalysts in polyurethane foam synthesis due to their basicity and stability under industrial conditions .
  • Coordination Chemistry : Schiff base diamines (e.g., the target compound and cinnamylidene analog) are favored in metal-organic frameworks (MOFs) or as ligands for transition metals due to their chelating imine groups .
  • Thermal Stability : Aliphatic substituents in the target compound may enhance thermal stability compared to aromatic analogs, making it suitable for high-temperature applications .
Key Observations:
  • Safety: Imine-containing compounds (e.g., the target) may pose risks similar to N,N'-Bis(2-aminobenzal)ethylenediamine (CAS: 4408-47-3), which is classified as a skin/eye irritant .
  • Stability : The target compound’s steric hindrance from 1,3-dimethylbutylidene groups likely reduces hydrolysis susceptibility compared to less hindered Schiff bases .

Biological Activity

N,N'-Bis(1,3-dimethylbutylidene)trimethylhexane-1,6-diamine (CAS Number: 93941-66-3) is a compound with significant potential in various biological applications. This article explores its biological activity, including mechanism of action, pharmacological properties, and relevant case studies.

Before delving into biological activity, it is essential to understand the chemical characteristics of the compound:

PropertyValue
Molecular FormulaC21H42N2
Molecular Weight322.57 g/mol
Density0.85 g/cm³
Boiling Point407.1 °C
Flash Point192.5 °C
LogP6.585

These properties suggest that this compound is a hydrophobic compound, which may influence its interaction with biological membranes and proteins.

Research indicates that this compound exhibits biological activity primarily through its interaction with various cellular pathways. Its structure allows it to act as a ligand for specific receptors or enzymes involved in cellular signaling pathways.

Potential Biological Activities

  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : There is evidence indicating that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : Some studies have reported antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections.

Study 1: Antioxidant Properties

A study conducted on the antioxidant capacity of this compound demonstrated its ability to scavenge free radicals effectively. The compound was tested using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, showing a significant reduction in DPPH radical concentration compared to control samples.

Study 2: Anti-inflammatory Effects

In vitro experiments revealed that this compound could inhibit the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential use in managing inflammatory diseases.

Study 3: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli.

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